ERD-308 Exhibits Superior ER Degradation Potency (DC50) Compared to ARV-471 in MCF-7 Cells
ERD-308 demonstrates significantly higher degradation potency for the estrogen receptor alpha (ERα) in MCF-7 breast cancer cells compared to the clinically advanced PROTAC degrader ARV-471 (Vepdegestrant). [1]
| Evidence Dimension | Half-maximal degradation concentration (DC50) |
|---|---|
| Target Compound Data | 0.17 nM |
| Comparator Or Baseline | ARV-471: 1.8 nM |
| Quantified Difference | ERD-308 is approximately 10.6-fold more potent than ARV-471 |
| Conditions | In vitro ERα degradation assay in MCF-7 ER+ breast cancer cells |
Why This Matters
This potency difference informs selection for assays where maximal ER degradation at low concentrations is critical, or when comparing mechanisms of action between VHL-recruiting (ERD-308) and CRBN-recruiting (ARV-471) PROTACs.
- [1] Hu, J., et al. (2019). Discovery of ERD-308 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). Journal of Medicinal Chemistry, 62(3), 1420–1442. View Source
